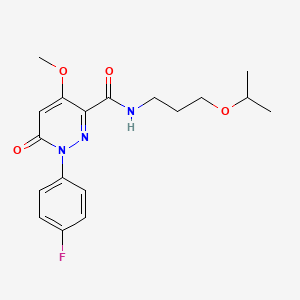

1-(4-fluorophenyl)-4-methoxy-6-oxo-N-(3-propan-2-yloxypropyl)pyridazine-3-carboxamide

Description

Properties

IUPAC Name |

1-(4-fluorophenyl)-4-methoxy-6-oxo-N-(3-propan-2-yloxypropyl)pyridazine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22FN3O4/c1-12(2)26-10-4-9-20-18(24)17-15(25-3)11-16(23)22(21-17)14-7-5-13(19)6-8-14/h5-8,11-12H,4,9-10H2,1-3H3,(H,20,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWFTXZCZJCEFKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OCCCNC(=O)C1=NN(C(=O)C=C1OC)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-fluorophenyl)-4-methoxy-6-oxo-N-(3-propan-2-yloxypropyl)pyridazine-3-carboxamide is a pyridazine derivative that has garnered attention for its potential therapeutic applications. This compound is notable for its structural features, including a fluorophenyl group, a methoxy group, and a pyridazine core, which may contribute to its biological activities. This article provides a detailed overview of the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C19H22FN3O3

- Molecular Weight : 357.39 g/mol

Pharmacological Effects

Research indicates that this compound exhibits a range of biological activities, primarily focusing on its potential as an inhibitor of monoamine oxidase (MAO) enzymes. MAO enzymes play critical roles in the metabolism of neurotransmitters and are implicated in various neurodegenerative disorders.

Table 1: Summary of Biological Activities

| Activity | Description |

|---|---|

| MAO Inhibition | Selective inhibition of MAO-A and MAO-B, with implications for neuroprotection. |

| Anticancer Potential | Exhibits cytotoxic effects on cancer cell lines. |

| Neuroprotective Effects | Potential to protect neuronal cells from oxidative stress. |

The mechanism by which this compound exerts its effects primarily involves the inhibition of MAO enzymes. The compound has been shown to bind competitively to the active sites of these enzymes, leading to increased levels of neurotransmitters such as serotonin and dopamine in the brain.

In vitro studies have demonstrated that the compound acts as a reversible inhibitor of MAO-B with an IC50 value indicating high potency. Additionally, molecular docking studies suggest favorable interactions between the compound and the active sites of MAO enzymes, further supporting its role as a selective inhibitor.

Study 1: Inhibition of MAO-B

A study published in Journal of Medicinal Chemistry evaluated several pyridazine derivatives for their MAO inhibitory activities. The results indicated that this compound exhibited significant inhibition against MAO-B with an IC50 value comparable to established inhibitors.

Study 2: Cytotoxicity in Cancer Cell Lines

In another study focused on anticancer properties, this compound was tested against various cancer cell lines including A549 (lung cancer) and MCF-7 (breast cancer). The results showed that the compound induced apoptosis in cancer cells while exhibiting minimal cytotoxicity towards normal fibroblast cells, highlighting its potential therapeutic index.

Scientific Research Applications

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. It has been studied for its ability to inhibit the proliferation of various cancer cell lines. For instance, in a study involving multiple human cancer cell lines, it was observed that the compound significantly reduced cell viability and induced apoptosis in treated cells . The mechanism of action is believed to involve the modulation of key signaling pathways associated with cancer cell survival and proliferation.

Protein Kinase Inhibition

The compound has been identified as a modulator of protein kinase activity, which plays a crucial role in regulating cellular functions such as growth and division. By inhibiting specific kinases, it can potentially alter the course of diseases characterized by uncontrolled cell growth, including cancer .

Case Study 1: Antitumor Activity

A recent study evaluated the effectiveness of 1-(4-fluorophenyl)-4-methoxy-6-oxo-N-(3-propan-2-yloxypropyl)pyridazine-3-carboxamide against various tumor models. The results demonstrated a significant reduction in tumor size in treated groups compared to controls, highlighting its potential as an effective anticancer agent .

Case Study 2: Mechanistic Insights

Another investigation focused on elucidating the mechanism by which this compound exerts its effects on cancer cells. The study revealed that it activates apoptotic pathways while inhibiting cell cycle progression, leading to increased rates of apoptosis in cancerous cells . This dual action makes it a candidate for further development as a therapeutic agent.

Potential Therapeutic Applications

Given its biological activities, this compound could have several therapeutic applications:

- Cancer Treatment : Due to its anticancer properties, it may be developed into a novel treatment for various cancers.

- Targeted Therapy : Its ability to modulate protein kinase activity suggests potential use in targeted therapies aimed at specific molecular pathways involved in tumorigenesis.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 1-(4-fluorophenyl)-4-methoxy-6-oxo-N-(3-propan-2-yloxypropyl)pyridazine-3-carboxamide, and how can purity be optimized?

- Methodological Answer : The compound’s pyridazine core can be synthesized via cyclocondensation of hydrazine derivatives with diketones or β-keto esters. For example, highlights cyclization strategies using 4-chlorobenzaldehyde and aminopyridine intermediates, followed by functionalization. Post-synthesis, purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) can achieve >95% purity. HPLC analysis (C18 column, acetonitrile/water mobile phase) is recommended for purity validation .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) identifies substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, methoxy at δ 3.8–4.0 ppm). 2D NMR (COSY, HSQC) confirms connectivity.

- IR : Stretching vibrations for carbonyl (C=O, ~1680 cm⁻¹), amide (N-H, ~3300 cm⁻¹), and ether (C-O-C, ~1100 cm⁻¹) groups.

- HRMS : Exact mass analysis (ESI+ or EI) validates molecular formula (e.g., uses HRMS for analogous carboxamides) .

Q. How can solubility and stability be assessed for in vitro assays?

- Methodological Answer :

- Solubility : Screen solvents (DMSO, ethanol, PBS) via shake-flask method with UV-Vis quantification at λmax (~260–300 nm for pyridazines).

- Stability : Incubate in assay buffers (pH 2–9, 37°C) for 24–72 hours, followed by HPLC to detect degradation products. recommends protective handling (gloves, masks) for hygroscopic or light-sensitive analogs .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

- Methodological Answer :

- Core Modifications : Synthesize analogs with varied substituents (e.g., replace methoxy with ethoxy or halogens) to assess steric/electronic effects.

- Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to compare binding poses with targets (e.g., kinases, GPCRs). notes trifluoromethyl groups enhance lipophilicity and target affinity in similar carboxamides .

- In Vitro Screening : Test analogs against disease-relevant cell lines (e.g., cancer, inflammation) with MTT or luciferase assays.

Q. What strategies resolve contradictory data in enzymatic vs. cellular assays?

- Methodological Answer :

- Permeability Assessment : Use Caco-2 monolayers or PAMPA to evaluate membrane penetration. Poor cellular activity despite high enzymatic inhibition may indicate efflux (e.g., P-gp) or metabolic instability.

- Metabolite Identification : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS. discusses metabolite profiling for fluorophenyl analogs .

Q. How can in vivo efficacy and pharmacokinetics (PK) be systematically evaluated?

- Methodological Answer :

- Rodent Models : Administer via oral gavage (10–50 mg/kg) in disease models (e.g., xenograft tumors). Monitor plasma/tissue concentrations via LC-MS at 0, 1, 4, 8, 24 hours.

- PK Parameters : Calculate t₁/₂, Cmax, AUC using non-compartmental analysis (WinNonlin). references PK optimization for fluorinated piperidine derivatives .

Data Contradiction Analysis

Q. How to address discrepancies between computational predictions and experimental binding affinities?

- Methodological Answer :

- Force Field Calibration : Re-dock using flexible receptor models (e.g., induced-fit docking in Schrödinger).

- Solvent Effects : Include explicit water molecules or MMPBSA calculations to refine binding free energy estimates. ’s docking studies for fluorobenzamide-thiazole hybrids highlight solvent role .

Comparative Analysis

Q. How does this compound compare to structurally similar pyridazine carboxamides in terms of selectivity?

- Methodological Answer :

- Panel Screening : Test against 50+ kinases/enzymes (Eurofins Panlabs) to identify off-target effects.

- Selectivity Index (SI) : Calculate IC50 ratios (target vs. closest homolog). ’s pyrazole-carboxamide analogs show improved selectivity via chlorofluorophenyl substitutions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.